molecular formula C26H21N5O4 B2362629 ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1326850-71-8

ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No. B2362629
CAS RN: 1326850-71-8
M. Wt: 467.485
InChI Key: WMAJNODBAVLMJH-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C26H21N5O4 and its molecular weight is 467.485. The purity is usually 95%.
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Scientific Research Applications

Photochemistry and Intramolecular Exciplex Formation

One study explores the photochemistry of 2-(1-naphthyl)ethyl benzoates, focusing on cycloaddition and intramolecular exciplex formation. This research highlights the importance of the naphthalene unit for electron transfer mechanisms and photochemical reactivity, which are crucial for understanding the behavior of complex molecules under light exposure (Morley & Pincock, 2001).

Fluorescence and Photophysical Behavior

Another study investigates ESIPT-inspired fluorescent compounds derived from naphthoxazolyl benzoxazole. It provides insights into the photophysical behavior of these compounds in different solvents, demonstrating their sensitivity to the micro-environment and potential applications in fluorescence-based sensors and imaging technologies (Phatangare et al., 2013).

Antitumor Activity

Research on ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate delves into its synthesis, crystal structure, and distinct inhibition of cancer cell proliferation. This highlights the potential of structurally complex naphthalene derivatives in developing new anticancer agents (Liu et al., 2018).

Synthetic Routes and Biological Activities

A series of studies focus on synthesizing various derivatives with naphthalene components, examining their potential antibacterial, antifungal, and anticancer activities. These works underscore the versatility of naphthalene-based compounds in medicinal chemistry and their potential as templates for developing new therapeutic agents. For instance, compounds have been synthesized with promising antimicrobial activity against a range of pathogens, indicating their potential in addressing antibiotic resistance issues (Hassan, 2013), (Bialy & Gouda, 2011).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to interact with various biochemical pathways, influencing cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the bioavailability of the compound, which is a key factor in its potential therapeutic efficacy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Without specific experimental data, it’s difficult to predict how these factors might affect this compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate' involves the condensation of ethyl 2-amino benzoate with 2-(naphthalen-1-yl)-4-oxo-3,4-dihydropyrazolo[1,5-d][1,2,4]triazine-5-carbaldehyde, followed by acetylation of the resulting intermediate with acetic anhydride and then esterification with ethyl chloroformate.", "Starting Materials": [ "Ethyl 2-amino benzoate", "2-(Naphthalen-1-yl)-4-oxo-3,4-dihydropyrazolo[1,5-d][1,2,4]triazine-5-carbaldehyde", "Acetic anhydride", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of ethyl 2-amino benzoate with 2-(naphthalen-1-yl)-4-oxo-3,4-dihydropyrazolo[1,5-d][1,2,4]triazine-5-carbaldehyde in the presence of a base such as triethylamine or sodium hydride to form the intermediate 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoic acid.", "Step 2: Acetylation of the intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the acetylated intermediate.", "Step 3: Esterification of the acetylated intermediate with ethyl chloroformate in the presence of a base such as triethylamine or pyridine to form the final product, ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate." ] }

CAS RN

1326850-71-8

Product Name

ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

Molecular Formula

C26H21N5O4

Molecular Weight

467.485

IUPAC Name

ethyl 2-[[2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H21N5O4/c1-2-35-26(34)20-11-5-6-13-21(20)28-24(32)15-30-25(33)23-14-22(29-31(23)16-27-30)19-12-7-9-17-8-3-4-10-18(17)19/h3-14,16H,2,15H2,1H3,(H,28,32)

InChI Key

WMAJNODBAVLMJH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

solubility

not available

Origin of Product

United States

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